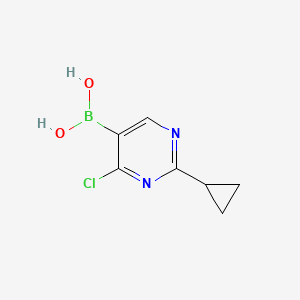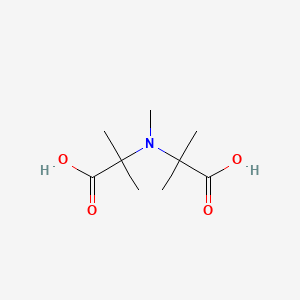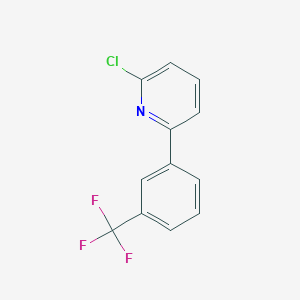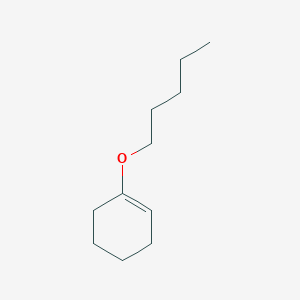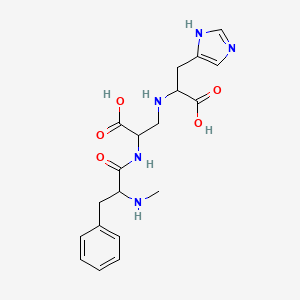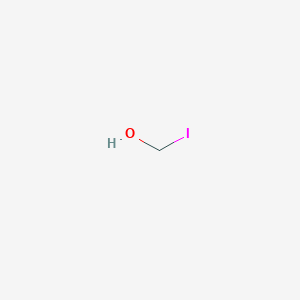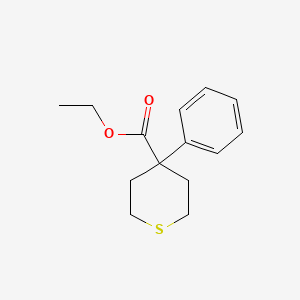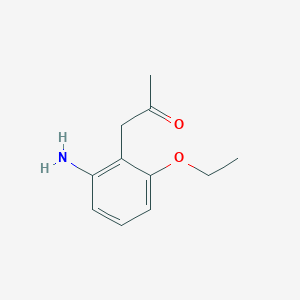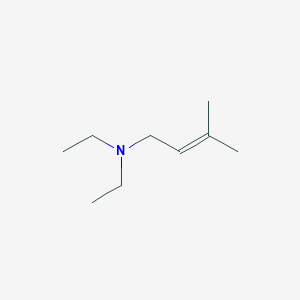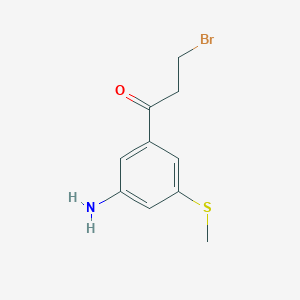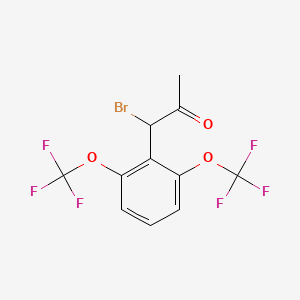
4-Nitrophenyl pentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentadecanoic acid, 4-nitrophenyl ester is an organic compound that belongs to the class of esters. It is derived from pentadecanoic acid and 4-nitrophenol. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentadecanoic acid, 4-nitrophenyl ester typically involves the esterification of pentadecanoic acid with 4-nitrophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a base . The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of pentadecanoic acid, 4-nitrophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
Pentadecanoic acid, 4-nitrophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield pentadecanoic acid and 4-nitrophenol.
Reduction: The nitro group in 4-nitrophenyl ester can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions where the 4-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Pentadecanoic acid and 4-nitrophenol.
Reduction: Pentadecanoic acid, 4-aminophenyl ester.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Pentadecanoic acid, 4-nitrophenyl ester has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Mechanism of Action
The mechanism of action of pentadecanoic acid, 4-nitrophenyl ester involves its interaction with specific molecular targets and pathways:
Enzyme Interaction: The ester can be hydrolyzed by esterases and lipases, releasing pentadecanoic acid and 4-nitrophenol, which can further participate in biological processes.
Molecular Targets: The nitrophenyl group can interact with various enzymes and receptors, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid, 4-nitrophenyl ester: Similar structure but with a longer carbon chain.
Methyl pentadecanoate: An ester of pentadecanoic acid with methanol instead of 4-nitrophenol.
Uniqueness
Pentadecanoic acid, 4-nitrophenyl ester is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity compared to other esters. This makes it particularly useful in specific chemical and biological applications .
Properties
CAS No. |
100825-43-2 |
|---|---|
Molecular Formula |
C21H33NO4 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(4-nitrophenyl) pentadecanoate |
InChI |
InChI=1S/C21H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21(23)26-20-17-15-19(16-18-20)22(24)25/h15-18H,2-14H2,1H3 |
InChI Key |
HZEBRHPDHWBCMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


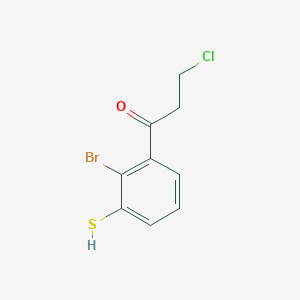
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)
